molecular formula C8H7Cl2NO2 B1499801 Ethyl 3,6-dichloropyridine-2-carboxylate CAS No. 253440-88-9

Ethyl 3,6-dichloropyridine-2-carboxylate

Cat. No.: B1499801
CAS No.: 253440-88-9
M. Wt: 220.05 g/mol
InChI Key: YWFCLGHVIXWPPZ-UHFFFAOYSA-N
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Description

Ethyl 3,6-dichloropyridine-2-carboxylate is a halogenated pyridine derivative with the molecular formula C₈H₇Cl₂NO₂. It features a pyridine ring substituted with chlorine atoms at the 3- and 6-positions and an ethyl ester group at the 2-position. This compound is of interest in agrochemical and pharmaceutical research due to its structural similarity to herbicidal agents like clopyralid, where ester derivatives are key intermediates or active ingredients .

Properties

IUPAC Name

ethyl 3,6-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFCLGHVIXWPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669904
Record name Ethyl 3,6-dichloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253440-88-9
Record name Ethyl 3,6-dichloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,6-dichloropyridine-2-carboxylate can be synthesized through the esterification of 3,6-dichloropyridine-2-carboxylic acid with ethanol. The reaction typically requires an acidic catalyst to proceed efficiently . The general reaction scheme is as follows:

3,6-dichloropyridine-2-carboxylic acid+ethanolEthyl 3,6-dichloropyridine-2-carboxylate+water\text{3,6-dichloropyridine-2-carboxylic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} 3,6-dichloropyridine-2-carboxylic acid+ethanol→Ethyl 3,6-dichloropyridine-2-carboxylate+water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,6-dichloropyridine-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares ethyl 3,6-dichloropyridine-2-carboxylate with its methyl, butyl, potassium salt, and tetrachlorinated analogs based on available

Compound Molecular Formula Molecular Weight (g/mol) logP Key Properties
This compound C₈H₇Cl₂NO₂ ~232.06* 2.565 Moderate lipophilicity; inferred stability due to ester group .
Mthis compound C₇H₅Cl₂NO₂ 206.03 2.175 Lower molecular weight; higher volatility; used as pesticide reference material .
Butyl 3,6-dichloropyridine-2-carboxylate C₁₀H₁₁Cl₂NO₂ 248.11 N/A Increased lipophilicity due to longer alkyl chain; potential for extended release .
Potassium 3,6-dichloropyridine-2-carboxylate C₆H₃Cl₂NO₂K ~237.61* N/A Water-soluble derivative; used in formulations requiring ionic compatibility .
Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate C₈H₅Cl₄NO₂ 315.95 N/A Higher chlorination enhances reactivity; potential environmental persistence .

*Calculated based on molecular formula.

Key Observations:
  • Alkyl Chain Impact : Increasing alkyl chain length (methyl → ethyl → butyl) correlates with higher molecular weight and lipophilicity (logP: 2.175 → 2.565). This trend influences solubility and bioavailability .
  • Chlorination Effects : Additional chlorine atoms (e.g., in tetrachloro analog) increase molecular weight and environmental persistence but may reduce metabolic stability .
  • Ionic Derivatives : The potassium salt offers water solubility, making it suitable for liquid formulations .
Mthis compound
  • Role : Widely used as a reference standard in pesticide research (e.g., clopyralid-methyl) due to its herbicidal activity .
  • Synthesis : Produced via esterification of 3,6-dichloropyridine-2-carboxylic acid, with >95% purity achievable via HPLC .
Butyl 3,6-Dichloropyridine-2-Carboxylate
  • Applications : Likely employed in controlled-release agrochemical formulations due to its lipophilic nature .
Potassium 3,6-Dichloropyridine-2-Carboxylate
  • Utility : Used in aqueous systems, such as foliar sprays, to enhance plant uptake .
Ethyl 3,4,5,6-Tetrachloropyridine-2-Carboxylate
  • Research Gaps: Limited toxicity data available; high chlorination raises concerns about bioaccumulation .

Biological Activity

Ethyl 3,6-dichloropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two chlorine atoms at the 3 and 6 positions, and an ethyl ester group at the 2 position. This unique structure contributes to its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzymatic activities through competitive inhibition or by altering receptor signaling pathways. Studies suggest that it can influence inflammatory mediators and neurotransmitter systems due to its structural characteristics.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Research has shown that derivatives of pyridine compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This compound may exhibit similar anti-inflammatory effects by reducing the production of pro-inflammatory mediators such as prostaglandins .

Table 1: Inhibition Potency Against COX Enzymes

CompoundIC50 (μM)Activity Type
This compoundTBDAnti-inflammatory
Celecoxib0.04COX-2 Inhibitor
DiclofenacTBDCOX-1 Inhibitor

Anticancer Potential

The compound's potential anticancer properties have also been investigated. Some studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. In vitro assays have indicated promising results in various cancer cell lines .

Case Studies

  • In Vitro Studies on COX Inhibition :
    • A study conducted using a COX inhibitor screening assay demonstrated that this compound significantly suppressed COX-2 activity, indicating its potential as an anti-inflammatory agent. The IC50 values were comparable to established drugs like celecoxib .
  • Antimicrobial Efficacy :
    • Another research project tested the antimicrobial efficacy of several pyridine derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at low concentrations.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential studies could focus on:

  • In Vivo Efficacy : Exploring the therapeutic potential in animal models to assess pharmacokinetics and toxicity.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
  • Target Identification : Identifying specific molecular targets to better understand the compound's mechanism of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3,6-dichloropyridine-2-carboxylate
Reactant of Route 2
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Ethyl 3,6-dichloropyridine-2-carboxylate

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